molecular formula C7H5Cl2FN2O B14372662 N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide CAS No. 90931-28-5

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide

Katalognummer: B14372662
CAS-Nummer: 90931-28-5
Molekulargewicht: 223.03 g/mol
InChI-Schlüssel: SZPMYFCOBOBDKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the pyridine ring and a fluorine atom attached to the acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide typically involves the reaction of 3,5-dichloropyridine with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,5-Dichloropyridine+2-Fluoroacetyl chlorideBaseThis compound\text{3,5-Dichloropyridine} + \text{2-Fluoroacetyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3,5-Dichloropyridine+2-Fluoroacetyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Substituted pyridine derivatives.

    Hydrolysis: 3,5-Dichloropyridine-2-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-N-(3,5-dichloropyridin-2-yl)propanamide
  • (3,5-Dichloropyridin-2-yl)thiourea
  • Ethyl N-(3,5-dichloropyridin-2-yl)carbamate

Uniqueness

N-(3,5-Dichloropyridin-2-yl)-2-fluoroacetamide is unique due to the presence of the fluorine atom in the acetamide group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Eigenschaften

CAS-Nummer

90931-28-5

Molekularformel

C7H5Cl2FN2O

Molekulargewicht

223.03 g/mol

IUPAC-Name

N-(3,5-dichloropyridin-2-yl)-2-fluoroacetamide

InChI

InChI=1S/C7H5Cl2FN2O/c8-4-1-5(9)7(11-3-4)12-6(13)2-10/h1,3H,2H2,(H,11,12,13)

InChI-Schlüssel

SZPMYFCOBOBDKH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)NC(=O)CF)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.